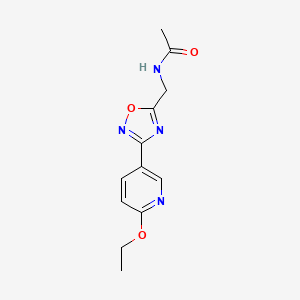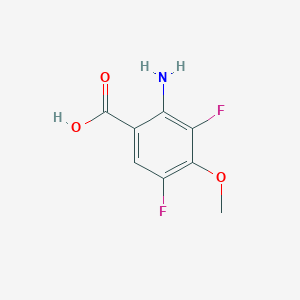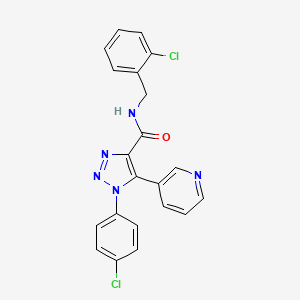
1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Fluorobenzyl)-1H-pyrazole” is a unique chemical with an empirical formula of C10H9FN2 . It’s important to note that while this compound shares some similarities with “1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole”, they are not the same.
Synthesis Analysis
A potential dopamine D4 receptor ligand, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, was synthesized through a four-step process . The synthesis of similar compounds might involve a condensation reaction.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography and 19F NMR . These techniques provide detailed information about the spatial arrangement of atoms in a molecule and the chemical environment of specific atoms, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied in the context of lithium-ion batteries . The reactions are influenced by the coordination chemistry of the solvent, which can be tuned to improve interfacial kinetics.Physical And Chemical Properties Analysis
Fluorine-19 NMR provides a wealth of information about the molecular structure and chemical environment of fluorine-containing compounds . The physical and chemical properties of these compounds can be significantly influenced by the presence of fluorine atoms .Scientific Research Applications
Fluorescent Probes for Carbon Dioxide Detection
- A study developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, which demonstrated selective and rapid response to carbon dioxide levels. This research suggests potential applications in biological and medical fields for real-time and quantitative detection of CO2 (Wang et al., 2015).
Non-Fullerene Acceptors in Organic Solar Cells
- Research on the synthesis and characterization of N-annulated perylene diimide dimers with benzyl-based side chains, including 4-fluorobenzyl, has shown their effectiveness as non-fullerene acceptors in polymer-based organic solar cells. This application achieved power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).
Luminescent Polymers
- A study described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which showed strong fluorescence and solubility in common organic solvents. This research opens pathways for applications in optical and electrochemical fields (Zhang & Tieke, 2008).
Rotational Diffusion Studies in Ionic Liquids
- Research on the rotational diffusion of structurally similar nondipolar solutes, including 2,5-dimethyl-1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, in ionic liquid mixtures has contributed to a better understanding of solute-solvent interactions and molecular dynamics in such environments (Prabhu & Dutt, 2015).
Anion Binding Behaviour
- A study synthesized bis-amidopyrrole derivatives and examined their effectiveness as anion receptors. This suggests potential applications in the field of supramolecular chemistry and sensor design (Li et al., 2004).
Corrosion Inhibition on Steel Surfaces
- Research on the synthesis of a new pyrrole derivative showed its efficacy as a corrosion inhibitor on steel surfaces, opening potential applications in materials science and engineering (Louroubi et al., 2019).
Thermo-Responsive Material for Temperature Monitoring
- A study developed a thermal responsive solid material based on an aryl-substituted pyrrole derivative, which exhibited controllable fluorescence in solid state. This application is promising for temperature monitoring devices (Han et al., 2013).
Anion Receptors with Enhanced Affinities
- Research on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives demonstrated their use as neutral anion receptors with augmented affinities and selectivities. This has implications for the development of sensors and molecular recognition technologies (Anzenbacher et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c1-10-3-4-11(2)15(10)9-12-5-7-13(14)8-6-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXCBPDVPDYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)


![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)



![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)


